(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride

HCV NS3 protease inhibition Structure–activity relationship P1 residue optimization

Sourcing a stereochemically pure P1 building block for HCV NS3/4A protease inhibitors is critical. Vinyl-ACCA ethyl ester HCl (CAS 259214-56-7) provides: - Validated (1R,2S) configuration for S1 pocket binding, with vinyl enabling 22-fold potency gain (IC50 0.63 µM) over unsubstituted ACCA. - Ethyl ester outperforms methyl ester in cyclopropanation, reducing side reactions and cost. - HCl salt ensures >99% ee, >99.0% purity, and ambient storage stability. Ideal for programs targeting simeprevir/ciluprevir analogs or novel pan-genotypic inhibitors.

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
CAS No. 259214-56-7
Cat. No. B1511791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride
CAS259214-56-7
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC1C=C)N.Cl
InChIInChI=1S/C8H13NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h3,6H,1,4-5,9H2,2H3;1H/t6-,8-;/m1./s1
InChIKeyRSBFMCGEQFBZBE-CIRBGYJCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Vinyl-ACCA Ester for HCV NS3 Protease Inhibitor Synthesis


(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride (CAS 259214-56-7) is a chirally pure, sterically constrained cyclopropane α-amino acid ester employed as the essential P1 pharmacophoric building block in potent hepatitis C virus (HCV) NS3/4A protease inhibitors [1]. The compound features a (1R,2S)-configured cyclopropane ring bearing a vinyl substituent at C2, an ethyl ester at C1, and is supplied as the hydrochloride salt (C₈H₁₄ClNO₂, MW 191.65 g/mol) [2]. Its defining structural elements—the vinyl group, the rigid cyclopropane scaffold, and the defined absolute stereochemistry—are collectively responsible for the nanomolar inhibitory potency observed when this fragment is incorporated into macrocyclic or tetrapeptidic NS3 protease inhibitor scaffolds [1].

Chiral P1 building block (1R,2S)-configured vinyl-ACCA ethyl ester for HCV NS3/4A protease inhibitor design
Hydrochloride salt form Defined stoichiometry for reproducible peptide coupling in macrocyclic and tetrapeptidic inhibitor synthesis
Stereochemical control Enables investigation of S1 pocket π–π interactions with Phe154

Why Generic Substitution Fails for This Vinyl-ACCA Building Block


Substituting this compound with a closely related analog—whether a different ester (methyl ester), a different salt form (free base or tosylate), an unsubstituted ACCA, or an incorrect stereoisomer—is not a neutral exchange. The (1R,2S) absolute configuration is mandatory for biological activity at the NS3 protease S1 pocket; the (1S,2R) enantiomer and the (1R,2R) diastereomer produce distinctly different inhibitory profiles [1]. The vinyl substituent at C2 contributes a 22-fold potency gain over the unsubstituted ACCA, attributable to a π–π interaction with Phe154 of the protease [2]. The ethyl ester is not a trivial protecting-group choice: it outperforms the methyl ester in the critical cyclopropanation step, as the less-hindered methyl ester suffers competing hydrolysis and self-condensation [3]. Finally, the hydrochloride salt form confers chemical stability and defined stoichiometry that the free amine base lacks, directly impacting handling, storage, and reproducibility in multi-step synthetic sequences [4].

Stereoisomer mismatch

The (1S,2R) enantiomer and (1R,2R) diastereomer may produce markedly different inhibitory profiles at the NS3 S1 pocket, limiting direct interchangeability.

Vinyl group removal

Unsubstituted ACCA or 2-ethyl-ACCA analogs may compromise the π-stacking interaction with Phe154, potentially reducing target engagement by over an order of magnitude.

Ester substitution

Methyl ester may undergo competing hydrolysis and self-condensation during the critical cyclopropanation step, decreasing yield and process reproducibility.

Salt form deviation

Free base is susceptible to CO₂ absorption and handling losses; the hydrochloride salt provides defined stoichiometry and ambient storage stability that the free amine lacks.

Quantitative Differentiation Evidence vs. Closest Analogs


Vinyl-ACCA vs. Unsubstituted ACCA in NS3 Protease Inhibitory Potency

In a head-to-head comparison within an identical tetrapeptide scaffold (Ac-Chg-Val-Pro-(4R)-(1-naphthylmethoxy)-OH), replacement of the unsubstituted 1-aminocyclopropanecarboxylic acid (ACCA) P1 residue (IC₅₀ = 14 µM) with (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) produced a 22-fold improvement in inhibitory potency (IC₅₀ = 0.63 µM) against HCV NS3 protease [1]. The vinyl-ACCA analog was also 7.6-fold more potent than the corresponding 2-ethyl-ACCA derivative (IC₅₀ = 4.8 µM) and approximately 14-fold more active than the natural substrate-mimicking cysteine P1 residue [1]. The potency gain is attributed to a favorable π-stacking interaction between the vinyl group and Phe154 in the S1 pocket [1].

Vinyl vs. unsubstituted ACCA
Head-to-head
IC₅₀ 0.63 µM vs. 14 µM (22-fold)
Supports target engagement gain with vinyl substituent
Identical tetrapeptide scaffold; Phe154 π–π interaction
HCV NS3 protease inhibition Structure–activity relationship P1 residue optimization

Ethyl Ester vs. Methyl Ester in Cyclopropanation Yield

In the pivotal dialkylation-cyclopropanation step en route to vinyl-ACCA esters, the use of ethyl glycinate (ethyl N-(diphenylmethylene)glycinate) as the Schiff base substrate afforded a 45% yield of the racemic vinyl-ACCA ethyl ester, whereas substitution with methyl glycinate led to a significant decrease in yield [1]. The yield erosion with the methyl ester was attributed to competing hydrolysis and self-condensation of the less sterically hindered methyl ester under the basic phase-transfer catalysis conditions (trans-1,4-dibromo-2-butene, powdered KOH, toluene) [1]. This difference is not a minor optimization nuance: the ethyl ester directly impacts the economic viability of the synthesis at preparative scale and has been consistently selected in the scalable, multikilogram manufacturing process described for vinyl-ACCA derivatives [1].

Ethyl vs. methyl ester yield
Head-to-head
Ethyl ~45% yield; methyl decreased by side reactions
Ethyl ester may support more reproducible scale-up
Phase-transfer catalysis; methyl ester hydrolysis risk
Cyclopropanation Schiff base alkylation Process chemistry

(1R,2S) Absolute Stereochemistry and Enantiomeric Excess Purity

The (1R,2S) ethyl ester hydrochloride can be produced with ≥99% enantiomeric excess (ee) via a chromatography-free asymmetric synthesis that couples phase-transfer catalyzed cyclopropanation with a controlled crystallization-based enantiomeric enrichment [1]. This represents a substantial improvement over earlier phase-transfer catalysis methods that achieved only 77–84% ee at lab scale [2]. The process developed by Lou et al. (2013) employs (E)-N-benzylideneglycine ethyl ester as substrate, trans-1,4-dibromo-2-butene as the electrophile, and a cinchonidine-derived chiral phase-transfer catalyst, followed by di-p-toluoyl-(D)-tartaric acid resolution and wet-milling-accelerated reaction conditions to deliver the target compound at ≥99% ee without preparative chromatography [1]. The scalability of this route was further validated in the multikilogram process reported by Beaulieu et al., which employed an esterase-based enzymatic resolution (Alcalase 2.4L) to access the (1R,2S) isomer in >99% ee [3].

Enantiomeric excess
Context-dependent
≥99% ee
High chiral purity supports stereochemical integrity
Chromatography-free or enzymatic resolution routes available
Asymmetric synthesis Enantiomeric purity Phase-transfer catalysis

Hydrochloride Salt Form vs. Free Base Stability and Handling

The hydrochloride salt of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS 259214-56-7) is supplied at ≥99.0% chemical purity with ≤0.5% loss on drying, as specified by commercial manufacturers supplying this intermediate for simeprevir synthesis [1]. The hydrochloride salt form provides a crystalline, non-hygroscopic solid with well-defined stoichiometry (1:1 salt), in contrast to the free base (CAS 746657-36-3, C₈H₁₃NO₂, MW 155.19 g/mol), which as a primary amine is susceptible to atmospheric CO₂ absorption (carbamate formation), oxidation, and handling losses during weighing and transfer [2]. The hydrochloride salt can be stored at controlled room temperature with protection from moisture, whereas the free amine base typically requires cold storage under inert atmosphere to prevent degradation [2]. Additionally, the salt form provides the amine in a pre-activated, protonated state that can be directly employed in peptide coupling reactions after in situ neutralization, simplifying process workflows [1].

HCl salt vs. free base handling
Data to verify
Assay ≥99.0%; free base purity typically variable
Salt form may enhance handling and shelf stability
Ambient storage possible vs. cold chain for free base
Salt form selection Chemical purity Intermediate stability

Vinyl-ACCA Ethyl Ester as Clinical HCV Protease Inhibitor Precursor

The (1R,2S)-vinyl-ACCA ethyl ester hydrochloride is not merely a research-grade reagent—it is the documented, direct synthetic precursor to the P1 fragment of multiple HCV NS3 protease inhibitors that have advanced to clinical evaluation and regulatory approval [1]. BILN 2061 (ciluprevir), constructed with this vinyl-ACCA ethyl ester as its P1 building block, demonstrated a 2–3 log₁₀ (>100-fold) reduction in plasma HCV RNA after only 2 days of oral dosing in genotype 1 patients, establishing the first clinical proof-of-concept for an HCV NS3 protease inhibitor [2]. Simeprevir (CAS 923604-59-5), which also incorporates this building block, received FDA approval in 2013 as a component of combination therapy for chronic HCV genotype 1 infection [1]. In contrast, alternative P1 residues—including unsubstituted ACCA, 2-ethyl-ACCA, cysteine, and norvaline—failed to yield inhibitors that progressed to clinical development with comparable potency [3]. The vinyl-ACCA ethyl ester is thus uniquely positioned as the only P1 building block with a documented clinical translation pathway in the HCV NS3 protease inhibitor class.

Clinical precursor context
Context-dependent
BILN 2061 and simeprevir lineage reported
Reported P1 pharmacophore in clinical-stage inhibitors
Not a therapeutic claim; research pathway evaluation only
Clinical validation Simeprevir BILN 2061 Drug intermediate

Prioritized Application Scenarios Based on Differentiation Evidence


HCV NS3/4A Protease Inhibitor Lead Optimization for P1 Potency

For medicinal chemistry teams optimizing the P1 residue of peptide-based or macrocyclic NS3 protease inhibitors, the vinyl-ACCA ethyl ester hydrochloride delivers an IC₅₀ of 0.63 µM when incorporated into a standard tetrapeptide scaffold—a 22-fold improvement over the unsubstituted ACCA (IC₅₀ = 14 µM) [1]. This potency differential is essential for achieving the sub-nanomolar cellular activity required for clinical candidate selection. The compound's (1R,2S) stereochemistry positions the vinyl group for the critical π–π interaction with Phe154 in the S1 pocket, a contact that is sterically impossible with the (1S,2R) isomer and attenuated with the 2-ethyl analog [1].

Process Development and Scale-Up Under cGMP

The ethyl ester form is the only ester validated at multikilogram scale in the published literature, with the chromatography-free process delivering ≥99% ee and ≥99.0% chemical purity [2]. The hydrochloride salt's ambient storage stability eliminates cold-chain logistics, while its defined 1:1 stoichiometry simplifies charge calculations in peptide coupling steps. For process chemists, the documented yield advantage of the ethyl ester over the methyl ester in the cyclopropanation step (45% vs. decreased yield from competing hydrolysis) directly impacts cost of goods at manufacturing scale [3].

Structure–Activity Relationship Studies with High-Enantiopurity Building Block

Academic and industrial laboratories conducting systematic SAR exploration of the NS3 protease P1 sub-site require a building block with both high chemical purity (≥99.0% assay) and high enantiomeric purity (≥99% ee) to ensure that observed biological activity differences are attributable to the designed structural modifications rather than stereochemical impurities [2]. The hydrochloride salt form provides the amine in a reproducible, readily weighable solid form that can be coupled to diverse P2–P4 fragments under standard peptide coupling conditions without requiring separate neutralization steps [4].

Next-Generation Pan-Genotypic HCV Protease Inhibitor Development

The vinyl-ACCA ethyl ester hydrochloride is the documented P1 building block for two clinically validated molecules: BILN 2061 (ciluprevir), which achieved a 2–3 log₁₀ reduction in viral load in a 2-day Phase I trial, and simeprevir, an FDA-approved HCV protease inhibitor [5]. For programs developing next-generation pan-genotypic or resistance-breaking HCV protease inhibitors, leveraging this validated P1 building block as a starting point allows structure-based design to focus on optimizing P2–P4 fragments while retaining the clinically proven P1 pharmacophore, significantly reducing development risk versus exploring entirely novel P1 scaffolds [1].

Application
Selection Property
Validation Focus
HCV NS3 protease inhibitor P1 SAR
Vinyl-ACCA P1 building block with reported potency enhancement over unsubstituted ACCA
P1–S1 pocket interaction and target engagement interpretation
Process chemistry scale-up
Ethyl ester with reported yield advantage and scalable resolution route
Enantiomeric purity and salt-form reproducibility review
Stereochemical SAR exploration
High-enantiopurity chiral building block for coupling studies
Stereochemical integrity in peptide bond formation
Pan-genotypic inhibitor research
Clinically precedented P1 pharmacophore in research context
Inhibitor scaffold design with reported clinical candidate lineage
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